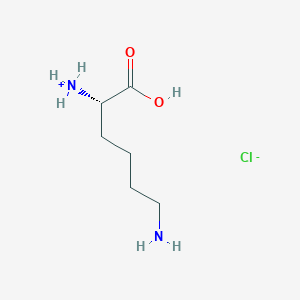

L-Lysine hydrochloride

描述

L-Lysine hydrochloride is the hydrochloride salt form of L-lysine, an essential amino acid. It is a vital building block for protein synthesis in the human body and plays a crucial role in various physiological processes. This compound is commonly used as a dietary supplement and in the pharmaceutical industry due to its high solubility and stability .

准备方法

Synthetic Routes and Reaction Conditions: L-Lysine hydrochloride can be synthesized through several methods. One common approach involves the fermentation of glucose using Corynebacterium glutamicum, a bacterium that produces L-lysine. The fermentation broth is then acidified to precipitate L-lysine, which is subsequently converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale fermentation processes. The primary carbon sources for fermentation are sucrose from molasses and glucose from starch hydrolysates. The fermentation process is optimized to maximize yield, and the product is purified through ion exchange chromatography, precipitation at the isoelectric point, or extraction with organic solvents .

化学反应分析

Types of Reactions: L-Lysine hydrochloride undergoes various chemical reactions, including:

Oxidation: L-lysine can be oxidized to form allysine, which is involved in the crosslinking of collagen fibers.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: L-lysine can participate in nucleophilic substitution reactions, such as acylation with anhydrides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.

Substitution: Reagents like acetic anhydride and citraconic anhydride are used for acylation reactions.

Major Products:

Oxidation: Allysine, which plays a role in collagen crosslinking.

Substitution: Acylated lysine derivatives, which can be used in various biochemical applications.

科学研究应用

Nutritional Applications

1. Animal Feed Supplementation

L-Lysine hydrochloride is primarily used as a nutritional additive in animal feeds. It enhances the protein quality of feed grains, particularly in monogastric animals like pigs and poultry, where it is often deficient. Studies have shown that supplementation with L-lysine improves growth performance and feed efficiency in these animals. For instance, a study indicated that dietary L-lysine supplementation significantly increased the growth rate and feed conversion ratio in growing pigs .

2. Human Nutrition

In human nutrition, L-Lysine is essential for protein synthesis, hormone production, and calcium absorption. It is often included in dietary supplements aimed at improving muscle mass and recovery after exercise. Research has suggested that L-lysine supplementation can stimulate the release of growth hormone, thereby enhancing athletic performance .

Medical Applications

1. Viral Infection Management

L-Lysine has been studied for its potential role in managing viral infections, particularly herpes simplex virus. Supplementation may reduce the frequency and severity of outbreaks by inhibiting arginine uptake, which is necessary for viral replication. Clinical trials have shown that patients taking L-lysine experienced fewer recurrences of herpes simplex compared to those on placebo .

2. Osteoporosis Prevention

Recent research has highlighted the protective effects of L-lysine against osteoporosis. A study demonstrated that L-lysine supplementation could help prevent arterial calcification and support bone health by regulating parathyroid hormone levels in animal models . This suggests a potential therapeutic role for L-lysine in managing bone density issues.

Case Studies

作用机制

L-Lysine hydrochloride exerts its effects primarily through its role in protein synthesis. It is involved in the translation process, where it binds to ribosomes and contributes to the elongation of peptide chains. Additionally, L-lysine plays a role in calcium absorption and collagen formation, which are crucial for bone health and tissue repair . It also inhibits the replication of arginine-rich herpes viruses, making it effective in the treatment of herpes simplex infections .

相似化合物的比较

L-Arginine: Another essential amino acid involved in protein synthesis and nitric oxide production.

L-Histidine: An essential amino acid important for the production of histamine and the maintenance of myelin sheaths.

L-Ornithine: A non-essential amino acid involved in the urea cycle and the detoxification of ammonia.

Uniqueness of L-Lysine Hydrochloride: this compound is unique due to its high solubility and stability, making it suitable for various pharmaceutical and dietary applications. Its role in collagen formation and calcium absorption also sets it apart from other amino acids, highlighting its importance in bone health and tissue repair .

生物活性

L-Lysine hydrochloride (Lys HCl) is a vital amino acid that plays a significant role in various biological processes. Its biological activity encompasses antimicrobial effects, nutritional supplementation, and potential therapeutic applications, particularly in cancer treatment and protein metabolism. This article will explore the biological activities of this compound, supported by data tables, case studies, and research findings.

1. Antimicrobial Activity

Recent studies have highlighted the potential of this compound to enhance the efficacy of certain antibiotics, particularly β-lactams.

- Mechanism of Action : Lys HCl enhances the bactericidal activity of β-lactams against Gram-negative bacteria like Escherichia coli by increasing the expression of genes involved in the tricarboxylic acid (TCA) cycle and promoting reactive oxygen species (ROS) accumulation. This combination leads to destabilization of the bacterial outer membrane and increased lethality against resistant strains .

Table 1: Effects of this compound on Antibiotic Efficacy

| Antibiotic Type | Effect with Lys HCl | Mechanism of Action |

|---|---|---|

| β-lactams | Enhanced killing | Increased ROS and TCA cycle gene expression |

| Fluoroquinolones | No effect | No interaction with Lys HCl |

| Aminoglycosides | No effect | No interaction with Lys HCl |

2. Nutritional Supplementation

Lys HCl is widely used in animal feeds and dietary supplements due to its role in protein synthesis and overall growth.

- Dietary Impact : A study showed that supplementation with L-lysine can modify serum concentrations of various amino acids, impacting overall protein quality. For instance, a higher concentration of free lysine in diets reduced serum levels of several other amino acids, indicating a complex interaction within amino acid metabolism .

Table 2: Serum Amino Acid Levels with L-Lysine Supplementation

| Supplementation Level | Serum Alanine | Serum Glycine | Serum Leucine |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| 1.5% | ↓ | ↓ | ↓ |

| 3% | ↓ | ↓ | ↓ |

3. Therapeutic Applications in Cancer Treatment

L-Lysine α-oxidase (LO), derived from L-lysine, has demonstrated significant anticancer properties.

- Cytotoxic Effects : LO deaminates L-lysine, leading to the production of hydrogen peroxide (H₂O₂), which exhibits cytotoxic effects on tumor cells. Studies on murine models have shown that LO can reduce tumor growth significantly by depleting L-lysine levels necessary for cancer cell proliferation .

Case Study: Antitumor Activity of L-Lysine α-Oxidase

In a murine model using human colon cancer xenografts, treatment with LO resulted in a maximum tumor control rate (T/C) of 37%, demonstrating its potential as an anticancer agent .

4. Toxicological Studies

Safety assessments have been conducted to evaluate the toxicity of this compound.

- Toxicity Findings : A 13-week study on Sprague-Dawley rats showed no significant adverse effects at doses up to 5% (w/w) in their diet. The no-observed-adverse-effect level (NOAEL) was established at this concentration, indicating a favorable safety profile for this compound .

Table 3: Toxicological Data from Long-Term Study

| Dose (% w/w) | Observations |

|---|---|

| Control | No adverse effects |

| 1.25% | No adverse effects |

| 2.5% | No adverse effects |

| 5.0% | No adverse effects; NOAEL established |

常见问题

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of L-Lysine hydrochloride in pharmaceutical research?

Purity assessment involves multiple validated tests:

- Clarity and color : Dissolve 1.0 g in 10 mL water; solution must remain clear and colorless .

- Sulfate content : Test with 0.6 g sample, using 0.005 mol/L sulfuric acid VS (limit: ≤0.028%) .

- Heavy metals : Limit ≤10 ppm via Method 1 with 2.0 g sample .

- Related substances : Thin-layer chromatography (TLC) with silica gel plates, ninhydrin detection, and comparison against a standard solution (limit: impurities ≤0.1%) .

- Loss on drying : ≤1.0% after 3 hours at 105°C .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use protective gloves, eyewear, and lab coats to avoid exposure .

- Store in a locked, dry environment; dispose via approved waste facilities .

- In case of skin contact, rinse with water for ≥15 minutes and seek medical attention if symptoms persist .

Q. How should researchers document the synthesis and characterization of this compound to ensure reproducibility?

- Experimental details : Include synthesis steps, reagent grades, and instrument specifications (e.g., HPLC conditions) .

- Characterization data : Report optical rotation ([α]D: +19.0–+21.5°), IR spectroscopy matching reference spectra, and chloride ion confirmation via qualitative tests .

- Purity metrics : Tabulate results from sulfate, ammonium, and heavy metal tests .

Advanced Research Questions

Q. How can researchers validate an HPLC method for simultaneous quantification of this compound and L-Carnitine-L-Tartrate?

- Linearity : Test 70–130% of working concentration (e.g., 140 µg/mL L-Lysine HCl) with RSD ≤1% .

- Precision : Evaluate instrumental precision via 10 injections over two days; %RSD should be <1% .

- System suitability : Ensure resolution ≥2.3 between peaks, theoretical plates >2900, and tailing factor <1.6 .

Q. What strategies resolve contradictions in experimental data when studying this compound’s role in biomaterial composites?

- Replication : Repeat experiments under controlled conditions (e.g., fixed pH, temperature) .

- Cross-validation : Use complementary techniques (e.g., FTIR, SEM) to confirm interactions with nanocrystalline hydroxyapatite in dental composites .

- Statistical analysis : Apply ANOVA to assess significance of concentration-dependent effects (e.g., 0.4–0.8% L-Lysine HCl in fortified bread) .

Q. How is isotopic labeling (e.g., L-Lysine-d9 hydrochloride) utilized in pharmacokinetic studies, and how is it characterized?

- Applications : Track absorption/distribution in vivo using deuterated forms; enhances NMR/MS detection sensitivity .

- Characterization : Confirm isotopic purity (>98%) via mass spectrometry and compare retention times against non-deuterated standards .

Q. What experimental design principles optimize this compound concentrations in applied research (e.g., food science)?

- Dose-response studies : Test gradients (e.g., 0.2–1.2% L-Lysine HCl) to assess sensory, textural, and volumetric outcomes in baked goods .

- Control groups : Compare against unfortified samples to isolate effects on hardness, specific volume, and shelf life .

- Multivariate analysis : Use response surface methodology (RSM) to model optimal concentrations for maximal benefit .

Q. Methodological Considerations

Q. How do researchers ensure accuracy in spectrophotometric identification of this compound?

- Sample preparation : Dissolve in water, dry at 60°C, and re-test residues to eliminate solvent interference .

- Reference standards : Match absorption spectra (e.g., IR peaks) to authenticated databases (e.g., NIST) .

Q. What advanced techniques enhance this compound yield in microbial production systems?

属性

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26124-78-7, 28826-16-6, 56-87-1 (Parent) | |

| Record name | L-Lysine, hydrochloride (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26124-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(L-lysine) hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28826-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9029198 | |

| Record name | L-(+)-Lysine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Lysine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10098-89-2, 657-27-2, 657-26-1 | |

| Record name | L-Lysine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10098-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010098892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | lysine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-(+)-Lysine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lysine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNJ23Q2COM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Lysine hydrochloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。